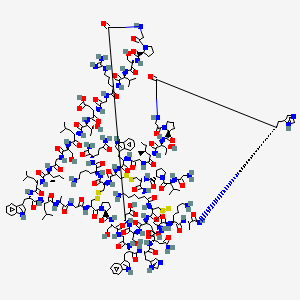![molecular formula C26H32 B1516760 (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1516760.png)
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is a complex organic compound that belongs to the class of steroids Steroids are characterized by their four-ring structure and are involved in a wide range of biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid ring system through cyclization of linear precursors.
Functional Group Modifications: Introduction of double bonds and methyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A well-known steroid with a similar structure.
Testosterone: Another steroid with distinct biological functions.
Estradiol: A steroid hormone involved in various physiological processes.
Uniqueness
(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene is unique due to its specific arrangement of double bonds and functional groups, which may confer distinct chemical and biological properties compared to other steroids.
Propiedades
Fórmula molecular |
C26H32 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(17S)-17-methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C26H32/c1-18(2)8-7-9-19(3)26(4)17-16-24-23-13-12-20-10-5-6-11-21(20)22(23)14-15-25(24)26/h5-6,10-15,18-19H,7-9,16-17H2,1-4H3/t19-,26+/m1/s1 |
Clave InChI |
STIPHXSJCFYNDG-BCHFMIIMSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
SMILES canónico |
CC(C)CCCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)


![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)

